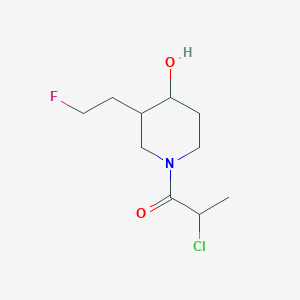
2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one, or 2-CEHP, is a chlorinated piperidine derivative that is used as a synthetic intermediate in the production of pharmaceuticals and other compounds. It is a colorless liquid with a boiling point of 101.2 °C and a melting point of -20.4 °C. 2-CEHP is used as a starting material for the synthesis of a wide range of compounds, including β-blockers, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants.
Wissenschaftliche Forschungsanwendungen
Synthesis and Radiochemical Applications
Research by Czeskis (1998) details the synthesis of a radioactively labeled compound, demonstrating the utility of certain chemical structures in the development of radiopharmaceuticals or tracers for medical imaging and research.
Neuroreceptor Antagonists
Work by Butler et al. (1998) describes the synthesis and characterization of a compound acting as an antagonist for NMDA receptors, suggesting potential research applications in neuroscience, particularly in studying neuroprotective strategies or neurological disorders.
Antimicrobial Activity
The study by Egawa et al. (1984) explores the synthesis and antibacterial activity of certain analogs, highlighting the role of chemical synthesis in developing new antimicrobial agents.
Molecular Structure Analysis
Research presented by Salian et al. (2018) focuses on the synthesis, crystal structure, and Hirshfeld surface analysis of chalcone derivatives, indicating the importance of such compounds in structural chemistry and material science.
Alpha-1 Receptor Antagonistic Activity
The synthesis and α1 receptor antagonistic activity of certain derivatives, as reported by Hon (2013), suggest potential applications in developing therapeutics targeting cardiovascular or urinary tract disorders.
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClFNO2/c1-7(11)10(15)13-5-3-9(14)8(6-13)2-4-12/h7-9,14H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZPFKAYJQQZNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C(C1)CCF)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

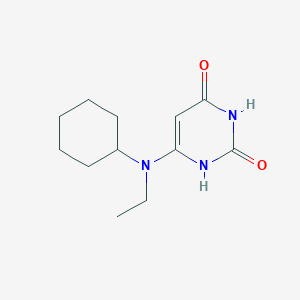
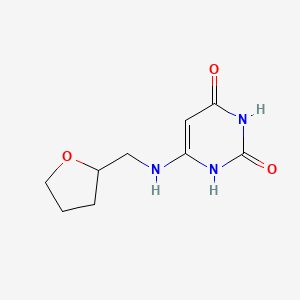
![1-(2-((2-hydroxyethyl)amino)ethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480227.png)
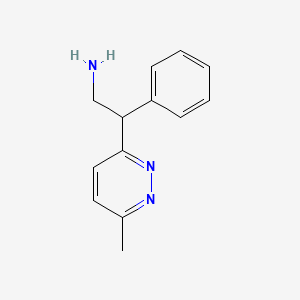


![3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480231.png)
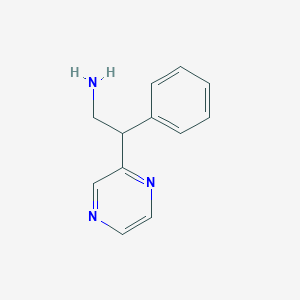
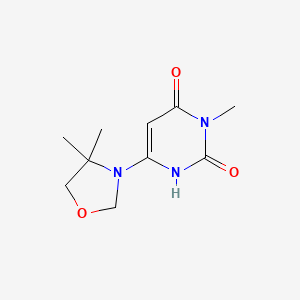
![1-(2-hydroxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480237.png)
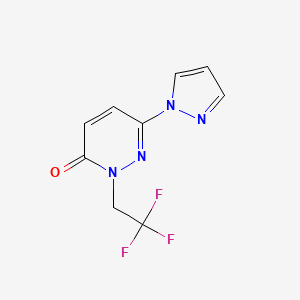
![4-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)isoxazolidin-3-one](/img/structure/B1480240.png)

